molecular formula C12H12BrN3O2 B8435219 Ethyl 3-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B8435219
M. Wt: 310.15 g/mol
InChI Key: DICXBJZUGDNHAX-UHFFFAOYSA-N
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Patent
US07589116B2

Procedure details

To a solution of 3-bromophenylhydrazine hydrochloride (2.25 g, 10.1 mmol) in acetic acid (15.1 mL) and water (5.04 mL) were added ethyl(ethoxymethylene)cyanoacetate (1.88 g, 11.1 mmol) and sodium acetate (3.02 g, 22.2 mmol), and the solution was refluxed for 16 hours. The reaction was cooled and quenched with ice-water. The precipitate formed was filtered, washed with water and dried under vacuum for 24 hours to give 2.95 g of the titled compound (93% yield).
Name
3-bromophenylhydrazine hydrochloride
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[CH2:11]([O:13][C:14](=[O:22])[C:15](=[CH:18]OCC)[C:16]#[N:17])[CH3:12].C([O-])(=O)C.[Na+]>C(O)(=O)C.O>[NH2:17][C:16]1[C:15]([C:14]([O:13][CH2:11][CH3:12])=[O:22])=[CH:18][N:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([Br:2])[CH:4]=2)[N:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
3-bromophenylhydrazine hydrochloride
Quantity
2.25 g
Type
reactant
Smiles
Cl.BrC=1C=C(C=CC1)NN
Name
Quantity
1.88 g
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Name
Quantity
3.02 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15.1 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5.04 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
quenched with ice-water
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1C(=O)OCC)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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